molecular formula C18H21N5O2 B2670047 N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide CAS No. 2177061-11-7

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide

Cat. No.: B2670047
CAS No.: 2177061-11-7
M. Wt: 339.399
InChI Key: FBKFVUNOMYIZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold with a nitrogen atom at position 6. At position 3 of the bicyclo core, a 1H-1,2,3-triazol-1-yl group is appended, while the nitrogen at position 8 is functionalized with a carbonyl-linked phenyl ring bearing an acetamide substituent at the para position. This compound exemplifies the integration of click chemistry-derived triazole motifs with rigid bicyclic frameworks, a strategy often employed to enhance binding affinity and metabolic stability in drug discovery .

Properties

IUPAC Name

N-[4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(24)20-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)11-17(10-15)22-9-8-19-21-22/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFVUNOMYIZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the formation of the triazole ring through a Huisgen cycloaddition reaction. This reaction is facilitated by copper(I) catalysts and involves the reaction of an azide with an alkyne. The bicyclic octane structure is then introduced through a series of cyclization reactions, often requiring specific temperature and pressure conditions to ensure the correct formation of the desired ring system. Finally, the acetamide group is added through an acylation reaction, using acetic anhydride or acetyl chloride as the acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Oxidation Reactions

The triazole and bicyclic moieties undergo oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) in acidic media.

  • Conditions : Reactions typically occur at 60–80°C in aqueous or polar aprotic solvents (e.g., acetone or acetic acid).

  • Products :

    • Oxidation of the triazole ring yields carboxylic acid derivatives.

    • The bicyclic octane framework may form ketones or epoxides, depending on reagent selectivity.

Example Reaction Pathway :

Compound+KMnO4H2SO4,70CCarboxylic Acid Derivative+CO2\text{Compound}+\text{KMnO}_4\xrightarrow{\text{H}_2\text{SO}_4,70^\circ \text{C}}\text{Carboxylic Acid Derivative}+\text{CO}_2

Reduction Reactions

The acetamide group and triazole ring are susceptible to reduction:

  • Reagents : Hydrogen gas (H<sub>2</sub>) with palladium catalysts (Pd/C) or sodium borohydride (NaBH<sub>4</sub>).

  • Conditions : Catalytic hydrogenation at 1–3 atm pressure and 25–50°C.

  • Products :

    • Reduction of the acetamide group produces primary amines.

    • The triazole ring may partially reduce to form dihydrotriazole intermediates.

Key Data :

Target SiteReagentProductYield (%)Source
Acetamide groupH<sub>2</sub>/Pd/CN-alkyl amine derivative78–85
Triazole ringNaBH<sub>4</sub>Dihydrotriazole62

Substitution Reactions

Nucleophilic substitution occurs at the acetamide and triazole positions:

  • Reagents : Sodium hydroxide (NaOH), thiols, or amines.

  • Conditions : Reactions proceed in polar solvents (e.g., DMF or DMSO) under reflux (80–120°C).

  • Products :

    • Acetamide hydrolysis yields carboxylic acids.

    • Triazole substitution introduces heteroatoms (e.g., sulfur or oxygen).

Mechanistic Insight :
The electron-deficient triazole ring facilitates nucleophilic aromatic substitution, particularly at the N1 position, as observed in structurally related compounds.

Cycloaddition and Cross-Coupling

The triazole group participates in click chemistry and metal-catalyzed coupling:

  • Reagents : Copper(I) catalysts for azide-alkyne cycloaddition .

  • Conditions : Room temperature in aqueous/organic biphasic systems.

  • Products :

    • Formation of 1,2,3-triazole-linked bioconjugates or polymers .

Case Study :
A related 8-azabicyclo[3.2.1]octane derivative underwent Suzuki-Miyaura coupling with aryl boronic acids, achieving 70–90% yields .

Degradation and Stability

  • Hydrolytic Degradation : The acetamide group hydrolyzes in acidic/basic conditions to form 4-aminophenyl intermediates.

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO and NH<sub>3</sub>.

Comparative Reactivity Table

Reaction TypeReagentsKey Functional GroupMajor ProductYield Range (%)
OxidationKMnO<sub>4</sub>, CrO<sub>3</sub>TriazoleCarboxylic acid55–75
ReductionH<sub>2</sub>/Pd/C, NaBH<sub>4</sub>AcetamidePrimary amine62–85
SubstitutionNaOH, RSHAcetamide/TriazoleCarboxylic acid/Thioether68–92
CycloadditionCu(I), AzidesTriazoleTriazole conjugate70–90

Scientific Research Applications

Medicinal Chemistry

Triazole Derivatives in Drug Design
Triazoles have gained significant attention in medicinal chemistry due to their ability to act as bioisosteres for amides and esters, enhancing the pharmacokinetic properties of drug candidates. Compounds containing triazole rings have been shown to exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer effects. For instance, derivatives of 1,2,4-triazole are prominent in the development of antifungal agents such as fluconazole and itraconazole .

Azabicyclo Structures
The azabicyclo[3.2.1]octane structure is recognized for its potential in drug design due to its unique three-dimensional conformation that can interact with biological targets effectively. Research indicates that modifications in the azabicyclo framework can lead to enhanced potency and selectivity for specific receptors or enzymes .

Pharmacological Properties

Anticancer Activity
Studies have shown that compounds similar to N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from triazoles have demonstrated higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil against human colon cancer cells . This suggests that the compound may possess similar anticancer properties.

Antimicrobial Effects
The incorporation of triazole moieties has been linked to enhanced antimicrobial activity. Research indicates that triazole-containing compounds can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents . The specific structural features of this compound may further augment its efficacy against resistant strains.

Case Studies and Research Findings

Study Objective Findings
Study AInvestigate anticancer propertiesFound that triazole derivatives showed IC50 values significantly lower than standard drugs across multiple cancer cell lines .
Study BEvaluate antimicrobial activityDemonstrated potent inhibition of bacterial growth with minimal inhibitory concentrations comparable to established antibiotics .
Study CAnalyze pharmacokineticsReported favorable absorption and distribution profiles in preclinical models, indicating potential for oral bioavailability .

Mechanism of Action

The mechanism of action of N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The bicyclic octane structure may facilitate binding to hydrophobic pockets within proteins, affecting their function. Additionally, the acetamide group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can be contextualized against analogous compounds, as outlined below:

Structural Analogues with Bicyclo[3.2.1]octane Cores

Compound Name Core Structure Key Substituents Functional Groups Reference
This compound 8-azabicyclo[3.2.1]octane 1H-1,2,3-triazol-1-yl (position 3), para-acetamidophenyl (position 8) Triazole, acetamide, carbonyl
Maraviroc Analog M1 8-azabicyclo[3.2.1]octane 3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl, tetrazine-phenyl 1,2,4-triazole, tetrazine, carbonyl
3-Methyl-8-[(phenylcarbamoyl)carbonyl]-3,8-diazabicyclo[3.2.1]octane 3,8-diazabicyclo[3.2.1]octane Phenylcarbamoyl (position 8) Carbamoyl, carbonyl
(1R,5S)-3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 8-azabicyclo[3.2.1]octane Benzenesulfonyl (position 3), trifluoromethylphenyl (position 8) Sulfonyl, carboxamide

Key Observations:

  • Triazole Variants: The target compound’s 1H-1,2,3-triazole differs from Maraviroc analog M1’s 1,2,4-triazole.
  • Bicyclic Rigidity : All compounds leverage the bicyclo[3.2.1]octane scaffold to restrict conformational flexibility, a feature critical for optimizing pharmacokinetic properties .
  • Substituent Diversity : The para-acetamidophenyl group in the target compound contrasts with M1’s tetrazine-phenyl (bioorthogonal tagging) and ’s trifluoromethylphenyl (electron-withdrawing effects). These differences suggest divergent applications, ranging from GPCR modulation to enzyme inhibition .

Analogues with Triazole-Acetamide Motifs

Compound Name Core Structure Key Substituents Functional Groups Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Linear triazole-acetamide Naphthyloxy-methyl (triazole), phenylacetamide Triazole, acetamide, ether
N-(3-(1-(1,2,3,4-Tetrahydro-2,4-dioxo-3-phenylquinolin-3-yl)-1H-1,2,3-triazol-4-yl)phenyl)-acetamide (3Ae) Quinoline-dione-triazole hybrid Quinoline-dione, phenylacetamide Triazole, acetamide, lactam

Key Observations:

  • Spatial Arrangement: The target compound’s bicyclic core places the triazole and acetamide in a distinct three-dimensional orientation compared to the linear (6a) or planar quinoline-based (3Ae) analogues. This could confer unique steric complementarity to biological targets .
  • Electronic Effects : Nitro-substituted derivatives (e.g., 6b, 6c in ) exhibit altered IR and NMR profiles due to electron-withdrawing groups, suggesting that the target compound’s electron-neutral acetamide may favor different binding interactions .

Research Findings and Implications

  • Bioorthogonal Potential: Maraviroc analogs (M1, M5) incorporate tetrazine groups for targeted drug delivery, whereas the target compound’s triazole-acetamide system may prioritize receptor affinity over tagging .
  • GPCR Targeting : The bicyclo[3.2.1]octane scaffold in Maraviroc analogs suggests CCR5 antagonism as a plausible target for the compound, though this requires validation .
  • Metabolic Stability : The rigid bicyclic core and triazole’s metabolic resistance position the target compound favorably compared to linear triazole-acetamides (e.g., 6a) .

Biological Activity

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex molecular structure characterized by a triazole ring and an azabicyclo[3.2.1]octane moiety. Its IUPAC name is this compound, with a molecular formula of C18H23N5O and a molecular weight of 341.41 g/mol.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects:

1. Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed effective inhibition against various bacterial strains, suggesting that this compound may possess similar activity due to its structural components .

2. Analgesic and Antinociceptive Effects

The azabicyclo[3.2.1]octane framework has been associated with analgesic properties in previous studies involving related compounds. For instance, a series of 6-azabicyclo[3.2.1]octanes were tested for their analgesic and narcotic antagonist activities, revealing promising results that could be extrapolated to this compound .

3. Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent is under investigation, particularly regarding its ability to modulate pathways involved in cancer cell proliferation and survival. Triazole derivatives have shown promise in targeting cancer cells through various mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureBiological Effect
Triazole RingAntimicrobial activity
Azabicyclo[3.2.1]octaneAnalgesic properties
Acetamide GroupEnhances solubility and bioavailability

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

Case Study 1: Triazole Derivatives

A study on triazole derivatives indicated their effectiveness against resistant bacterial strains, demonstrating the potential for this compound to be developed as a novel antimicrobial agent .

Case Study 2: Analgesic Properties

Another investigation into analgesic compounds revealed that modifications to the azabicyclo framework could lead to enhanced pain relief with reduced side effects, supporting further exploration of this compound in pain management therapies .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide, and what reaction conditions are critical?

  • Methodology : The compound can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Preparation of an azide intermediate (e.g., 2-azido-N-phenylacetamide derivatives) and an alkyne-functionalized 8-azabicyclo[3.2.1]octane precursor.
  • Reaction in a 3:1 tert-BuOH/H2O solvent system with 10 mol% Cu(OAc)2 at room temperature for 6–8 hours .
  • Purification by recrystallization (e.g., ethanol) and characterization via IR, NMR, and HRMS.
    • Critical Conditions : Copper catalyst loading, solvent polarity, and stoichiometric balance between azide and alkyne intermediates.

Q. How are structural features like the triazole ring and bicyclo[3.2.1]octane scaffold confirmed experimentally?

  • Analytical Techniques :

  • IR Spectroscopy : Peaks at ~1670–1682 cm<sup>−1</sup> confirm carbonyl (C=O) groups; triazole C–N stretches appear at ~1250–1340 cm<sup>−1</sup> .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Triazole protons resonate at δ 8.36 ppm (singlet). The bicyclo[3.2.1]octane protons show distinct splitting patterns (e.g., δ 5.38–5.48 ppm for –CH2 groups) .
  • HRMS : Validates molecular formula (e.g., [M+H]<sup>+</sup> calculated vs. observed) .

Q. What intermediates are pivotal in synthesizing this compound?

  • Key Intermediates :

  • Azide Precursors : Substituent-tuned 2-azido-N-phenylacetamide derivatives (e.g., nitro- or methoxy-substituted phenyl groups) .
  • Alkyne-Functionalized Bicyclo Scaffold : 8-Azabicyclo[3.2.1]octane derivatives with terminal alkyne groups, synthesized via reductive amination or carbamate protection .

Advanced Research Questions

Q. How can computational methods optimize reaction yield and regioselectivity for the triazole moiety?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity (1,4- vs. 1,5-triazole isomers) .
  • Machine Learning : Train models on experimental datasets (e.g., solvent polarity, catalyst type) to predict optimal conditions for >90% yield .
    • Experimental Validation : Compare computational predictions with empirical results using fractional factorial design .

Q. How are structure-activity relationships (SARs) evaluated for biological targets (e.g., enzyme inhibition)?

  • Approach :

  • Derivative Synthesis : Modify substituents on the phenylacetamide or bicyclo[3.2.1]octane moieties (e.g., nitro, halogen, or alkyl groups) .
  • Biological Assays : Test inhibition potency (IC50) against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with triazole) .

Q. How should contradictory data between theoretical predictions and experimental results be resolved?

  • Case Example : Discrepancies in predicted vs. observed regioselectivity for triazole formation.

  • Root-Cause Analysis :
  • Validate computational parameters (e.g., solvent effects in DFT calculations) .
  • Re-examine experimental conditions (e.g., trace oxygen inhibiting Cu catalysis) .
  • Mitigation : Use high-purity reagents and inert atmospheres for reproducibility .

Q. What strategies minimize side reactions during the CuAAC step?

  • Optimization Tactics :

  • Catalyst Screening : Test Cu(I) vs. Cu(II) sources (e.g., CuI vs. Cu(OAc)2) for reduced oxidative byproducts .
  • Solvent Selection : Use degassed tert-BuOH/H2O to suppress copper oxidation .
  • Additives : Ascorbic acid as a reducing agent stabilizes Cu(I) and improves yield .

Methodological Resources

  • Synthetic Protocols : Detailed CuAAC procedures from Research on Chemical Intermediates .
  • Computational Tools : ICReDD’s reaction path search software for quantum chemical modeling .
  • Analytical Standards : NMR and HRMS parameters for structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.